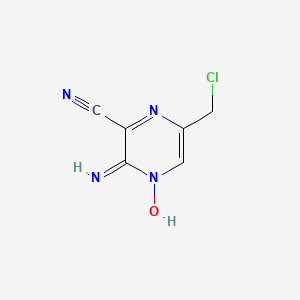

3-氨基-6-(氯甲基)-2-吡嗪碳腈 4-氧化物

描述

The compound "3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a structure related to benzene, where two nitrogen atoms replace two carbon atoms in the benzene ring. The presence of the amino group, chloromethyl group, and nitrile group suggests that this compound could be reactive and serve as an intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves reactions with various reagents that can introduce different functional groups into the pyrazine ring. For instance, the reaction of pyrazine 1-oxide with phosphoryl chloride can yield chloropyrazine and aminopyrazine derivatives . Similarly, the synthesis of related compounds like 3-aminopyrazine-2-carboxamide can be achieved by reacting 3-aminopyrazine-2-carbonitrile with dimethylformamide and phosphoryl chloride . These methods indicate that the synthesis of "3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide" could potentially involve similar reagents and conditions to introduce the chloromethyl and nitrile groups onto the pyrazine ring.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms in the ring, which can significantly influence the electronic properties of the molecule. The substitution pattern on the pyrazine ring, such as the positions of the amino, chloromethyl, and nitrile groups, will affect the molecule's reactivity and the types of chemical reactions it can undergo .

Chemical Reactions Analysis

Pyrazine derivatives can participate in a variety of chemical reactions. For example, they can react with primary and secondary amino functions to form stable adducts suitable for chromatographic analysis . They can also undergo cyclocondensation reactions to form novel heterocyclic compounds . The presence of the chloromethyl group in "3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide" suggests that it could react with nucleophiles to form new bonds, while the nitrile group could be involved in reactions such as hydrolysis or reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives like "3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide" are influenced by their functional groups. The amino group can participate in hydrogen bonding, which can affect solubility and boiling points. The nitrile group can contribute to the molecule's polarity and reactivity. The chloromethyl group can make the compound susceptible to nucleophilic substitution reactions. These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications .

科学研究应用

合成和抗疟疾作用

- 抗疟疾研究:该化合物已用于合成叶酸拮抗剂以进行抗疟疾评估。其溴甲基衍生物与各种胺和酚缩合产生了一系列衍生物,但这些化合物并未显示出对小鼠体内恶性疟原虫感染或对体外特定细菌的显着活性 (Werbel 等人,1978)。

新型产品合成

- 意外产物形成:在合成相关化合物时,意外形成了一个新产物,即 5-氨基-3,6-二甲基-2-吡嗪碳腈。这突出了吡嗪衍生物化学中意外反应和新型化合物形成的可能性 (Lang 等人,2015)。

光催化体系

- 光催化应用:使用吡嗪衍生物的供体-受体体系显示出作为 Sonogashira 偶联光催化体系的潜力。该应用突出了该化合物在光催化领域的潜力 (Deol 等人,2016)。

光伏特性

- 有机-无机光电二极管制造:吡嗪碳腈的衍生物因其光伏特性和在制造有机-无机光电二极管中的应用而受到研究。该应用显示了这些化合物在新能源和电子领域的潜力 (Zeyada 等人,2016)。

生物活性研究

- 稠合吡唑并[1,5-a]嘧啶的合成:从 5-氨基吡唑与对氯苯胺结合合成新型稠合吡唑并[1,5-a]嘧啶的研究,显示出对乳腺癌细胞的潜在生物活性和细胞毒性,证明了该化合物在药学中的相关性 (Al-Adiwish 等人,2017)。

作用机制

Target of Action

This compound belongs to the class of pyrrolopyrazine derivatives , which have been shown to exhibit a wide range of biological activities .

Mode of Action

Other pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Based on the known activities of other pyrrolopyrazine derivatives, it can be speculated that this compound may have potential therapeutic effects .

属性

IUPAC Name |

6-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c7-1-4-3-11(12)6(9)5(2-8)10-4/h3,9,12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVMXQJFTZCDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N)N1O)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960565 | |

| Record name | 6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40127-89-7 | |

| Record name | 3-Amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040127897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the synthetic route for producing 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide as described in the research?

A1: The provided research focuses on a closely related compound, 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide. This compound is synthesized by first reacting either diketene or oximinoacetone with β-chlorobenzaldehyde oxime (I). This reaction yields the desired 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide (IIIa) through condensation with aminomalononitrile tosylate (II) []. While the synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is not explicitly described, the provided research suggests potential pathways based on similar chemical reactions and building blocks.

Q2: What is the primary application of 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide as highlighted in the research?

A2: The research highlights the use of 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide as a key intermediate in the synthesis of 6-alkenyl-substituted pteridines [, ]. Pteridines are a class of heterocyclic compounds with diverse biological activities, making them of significant interest in medicinal chemistry. This suggests that 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide could be a valuable building block for developing novel compounds with potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)